Ambroxol O-glucuronide
CAS No.: 1241045-91-9
Cat. No.: VC0146658
Molecular Formula: C₁₉H₂₆Br₂N₂O₇
Molecular Weight: 554.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241045-91-9 |
|---|---|
| Molecular Formula | C₁₉H₂₆Br₂N₂O₇ |
| Molecular Weight | 554.23 |
Introduction
Chemical Properties and Structure
Ambroxol O-glucuronide possesses distinct chemical and structural properties that define its behavior within biological systems. The compound exhibits a well-characterized molecular architecture with specific physicochemical attributes that influence its pharmacokinetic profile.
Molecular Characteristics
Ambroxol O-glucuronide presents a complex molecular structure with precise characteristics necessary for its biological function. The metabolite features a molecular formula of C19H26Br2N2O7 and a molecular weight of 554.2 g/mol, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms arranged in a specific configuration. The IUPAC nomenclature designates this compound as (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, highlighting its stereochemical complexity and functional group arrangement. This structural configuration directly influences the compound's polarity, solubility, and metabolic stability.
Structural Properties
The structural framework of Ambroxol O-glucuronide consists of the parent ambroxol molecule conjugated with glucuronic acid at a specific hydroxyl group. This conjugation occurs through an O-glycosidic linkage, creating a metabolite with enhanced hydrophilicity compared to the parent compound. The presence of two bromine atoms on the aromatic ring contributes to the compound's distinctive chemical reactivity and spectroscopic properties, while the cyclohexyl moiety provides conformational flexibility that affects receptor interactions and metabolic processing.
Key Chemical Properties
Table 1: Chemical Properties of Ambroxol O-glucuronide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C19H26Br2N2O7 | Defines elemental composition |
| Molecular Weight | 554.2 g/mol | Influences pharmacokinetic behavior |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | Provides standardized nomenclature |
| InChIKey | SWWWCJOOFQHHAM-IOKCRUOTSA-N | Unique chemical identifier for database referencing |
| Structural Features | Glucuronic acid conjugated to ambroxol via O-glycosidic bond | Determines metabolic stability and excretion |
| Solubility | Enhanced water solubility compared to ambroxol | Facilitates renal excretion |
These chemical properties collectively influence the compound's behavior in biological systems, particularly its absorption, distribution, metabolism, and excretion characteristics.
Metabolism and Formation
Glucuronidation Process
Ambroxol O-glucuronide forms through a crucial phase II metabolic process known as glucuronidation. This biochemical reaction involves the conjugation of glucuronic acid to ambroxol, specifically at a hydroxyl group on the cyclohexyl moiety. The glucuronidation process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes present primarily in the liver, although these enzymes also occur in other tissues including the gastrointestinal tract and kidneys. This metabolic transformation significantly enhances the water solubility of ambroxol, facilitating its eventual excretion through urine. The process represents a fundamental detoxification mechanism that converts relatively lipophilic compounds into more hydrophilic metabolites suitable for elimination from the body.
Metabolic Pathway of Ambroxol
The metabolic fate of ambroxol involves multiple pathways, with glucuronidation representing a significant route. In humans, ambroxol undergoes metabolism to form several compounds, including dibromoanthranilic acid (DBAA) and 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ), alongside the formation of Ambroxol O-glucuronide . Research has demonstrated that approximately 19% of similar drugs administered undergo glucuronidation to form their respective glucuronide metabolites . The formation of DHTQ proceeds through non-enzymatic mechanisms, whereas DBAA formation requires NADPH and is predominantly mediated by the cytochrome P450 isoform CYP3A4 . The glucuronidation pathway resulting in Ambroxol O-glucuronide occurs in parallel to these transformations and represents a significant elimination route for the parent compound.
Analytical Techniques
Deuterated Standards in Analysis
The development of deuterium-labeled Ambroxol O-glucuronide (Ambroxol O-glucuronide-d5) has significantly enhanced analytical capabilities in pharmacokinetic studies. This deuterated analog serves as an internal standard in quantitative analyses, providing improved precision in mass spectrometric detection due to its virtually identical chemical behavior but distinctly different mass. The incorporation of deuterium atoms creates a mass shift that allows clear differentiation between the analyte and the internal standard during mass spectrometric analysis. This deuterated variant has proven particularly valuable for tracer studies assessing drug metabolism and bioavailability, offering enhanced stability and facilitating precise tracking in metabolic investigations.
Metabolite Identification Strategies
The identification and characterization of Ambroxol O-glucuronide in biological samples involve comprehensive analytical strategies. Researchers have reported the synthesis of carbon-14-labeled ambroxol and its metabolites, including the O-glucuronide conjugate, to facilitate metabolite tracking and quantification in pharmacokinetic studies . This radioisotope labeling approach provides an alternative method for detecting and quantifying the metabolite in complex biological matrices. The strategic placement of radioactive atoms either on the benzylic carbon or uniformly in the cyclohexyl ring, with specific activities of 59 and 81 mCi/mmol respectively, enables sensitive detection of the parent compound and its metabolites, including Ambroxol O-glucuronide .
Research Applications and Significance
Pharmacokinetic Studies
Ambroxol O-glucuronide serves as a critical biomarker in pharmacokinetic investigations of ambroxol. Its presence and concentration in biological fluids directly reflect the metabolism and clearance patterns of the parent drug, making it valuable for understanding drug disposition and bioavailability. Researchers utilize this metabolite to evaluate individual variations in drug metabolism, potential drug-drug interactions affecting the glucuronidation pathway, and the influence of genetic polymorphisms in UGT enzymes on ambroxol pharmacokinetics. The deuterated version of Ambroxol O-glucuronide (Ambroxol O-glucuronide-d5) enhances these studies by providing a stable isotope-labeled internal standard that improves analytical precision and reliability in quantitative assessments.
Therapeutic Implications
Recent research has uncovered potential therapeutic implications associated with ambroxol beyond its established mucolytic properties. Studies have demonstrated that ambroxol can rescue defective glucocerebrosidase, an enzyme deficient in some forms of Parkinson's disease (PD), particularly those associated with GBA1 mutations . While this research primarily focuses on the parent compound ambroxol, understanding the formation and properties of Ambroxol O-glucuronide becomes essential for comprehending the complete pharmacokinetic profile and potential duration of therapeutic effects. In fibroblasts from PD patients with GBA1 mutations, ambroxol treatment (60 μM for 5 days) increased glucocerebrosidase activity by approximately 93% and protein levels by 48%, demonstrating significant therapeutic potential .
Metabolic Profiling and Biomarker Development
Ambroxol O-glucuronide represents a valuable component in metabolic profiling studies designed to characterize individual metabolic phenotypes. By quantifying this glucuronide alongside other metabolites of ambroxol, researchers can develop comprehensive metabolic signatures that reflect the functional capacity of various enzymatic systems, particularly UGT activities. These metabolic profiles may serve as personalized biomarkers for predicting individual responses to medications metabolized through similar pathways and for identifying potential metabolic abnormalities associated with certain disease states or genetic variations in drug-metabolizing enzymes.
Comparative Analysis with Related Compounds
Comparison with Other Ambroxol Metabolites
Ambroxol undergoes metabolism through multiple pathways, producing several metabolites with distinct characteristics and biological roles. The comparison between Ambroxol O-glucuronide and other metabolites provides valuable insights into the compound's metabolic fate and pharmacological implications.
Table 2: Comparative Analysis of Ambroxol Metabolites
| Metabolite | Formation Mechanism | Enzyme Involvement | Excretion Route | Pharmacological Activity |
|---|---|---|---|---|
| Ambroxol O-glucuronide | Glucuronidation | UGT enzymes | Primarily renal | Inactive metabolite |
| Dibromoanthranilic acid (DBAA) | Oxidative metabolism | CYP3A4 | Renal | Limited activity |
| 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ) | Non-enzymatic cyclization | None (spontaneous) | Renal and biliary | Unknown activity |
While Ambroxol O-glucuronide results from phase II conjugation metabolism, DBAA forms through CYP3A4-mediated oxidative metabolism with an apparent Vmax of 472±192 pmol/min/mg protein and Km of 248±40.6 μM . In contrast, DHTQ formation proceeds through a non-enzymatic mechanism. These diverse metabolic pathways collectively contribute to ambroxol's clearance and may influence its pharmacokinetic profile in various physiological and pathological conditions.
Structural Analogs and Deuterated Derivatives
The development of deuterated analogs of Ambroxol O-glucuronide has expanded research capabilities in pharmacokinetic studies. Ambroxol O-glucuronide-d5 maintains identical chemical properties to the non-deuterated compound but contains five deuterium atoms strategically incorporated into its structure. This structural modification creates a mass shift detectable by mass spectrometry without significantly altering the compound's chemical behavior, making it an ideal internal standard for quantitative analyses. Similarly, carbon-14-labeled and carbon-13-labeled derivatives of ambroxol and its metabolites have been synthesized for radioisotope studies, enabling sensitive detection and tracking of the compound and its metabolites in complex biological systems .
Comparison with Glucuronides of Related Drugs
Glucuronidation represents a common metabolic fate for numerous pharmaceutical compounds containing suitable functional groups for conjugation. The formation of Ambroxol O-glucuronide parallels similar metabolic transformations observed with other medications. For instance, desvenlafaxine undergoes substantial glucuronidation, with approximately 19% of the administered dose excreted as a glucuronide metabolite . This comparative perspective highlights the significance of glucuronidation as a major elimination pathway for diverse therapeutic agents and underscores the importance of understanding these metabolic processes for predicting drug interactions, clearance mechanisms, and potential variability in drug responses among individuals with different UGT activity profiles.
Future Research Directions
Personalized Medicine Applications
Future research involving Ambroxol O-glucuronide will likely explore its potential as a biomarker for personalized medicine approaches. Individual variations in the formation of this glucuronide metabolite may reflect underlying genetic polymorphisms in UGT enzymes or altered metabolic capacity due to various pathophysiological conditions. By quantifying Ambroxol O-glucuronide formation following a standardized ambroxol dose, researchers could potentially develop phenotyping protocols to assess individual glucuronidation capacity, which might predict responses to other medications metabolized through similar pathways. This personalized approach could eventually guide dosing adjustments and medication selection based on individual metabolic profiles.
Advanced Analytical Methodologies
The development of more sensitive and high-throughput analytical methods for detecting and quantifying Ambroxol O-glucuronide represents another promising research direction. Advances in mass spectrometry technologies, including ion mobility spectrometry and high-resolution accurate mass spectrometry, may enhance the specificity and sensitivity of Ambroxol O-glucuronide detection in complex biological matrices. These analytical improvements would facilitate more comprehensive metabolic profiling studies and enable the detection of previously unidentified minor metabolites or stereoisomeric variants of the glucuronide conjugate, potentially revealing additional dimensions of ambroxol's metabolic fate.
Therapeutic Monitoring and Drug Interactions
As ambroxol finds potential new therapeutic applications, particularly in neurodegenerative conditions like Parkinson's disease, understanding the formation and elimination of Ambroxol O-glucuronide becomes increasingly relevant for therapeutic monitoring and preventing drug interactions. Future studies may investigate how concomitant medications affect the glucuronidation of ambroxol and, consequently, its therapeutic efficacy and safety profile. Additionally, research may explore how disease states that alter UGT enzyme expression or activity influence Ambroxol O-glucuronide formation and elimination, potentially necessitating dose adjustments in specific patient populations to maintain optimal therapeutic outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume